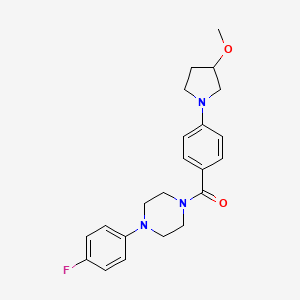

(4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a methoxypyrrolidinylphenyl group. Compounds with such structures are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be formed through cyclization reactions.

Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions.

Attachment of the Methoxypyrrolidinylphenyl Group: This step might involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are increasingly being adopted.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Applications De Recherche Scientifique

Antidepressant Activity

Research indicates that compounds with piperazine structures exhibit significant antidepressant effects. The mechanism is thought to involve serotonin receptor modulation, which is critical for mood regulation. For instance, studies have shown that similar piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), potentially making them candidates for treating depression and anxiety disorders.

Antipsychotic Properties

The compound's structural similarity to known antipsychotic agents suggests potential efficacy in treating schizophrenia and other psychotic disorders. Its interaction with dopamine receptors may contribute to its antipsychotic effects, as evidenced by studies demonstrating the effectiveness of piperazine derivatives in animal models of psychosis.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin biosynthesis, and its inhibition can be beneficial for conditions like hyperpigmentation. Research has shown that derivatives of piperazine exhibit significant inhibition of tyrosinase, with some compounds demonstrating IC50 values as low as 0.18 μM, outperforming standard inhibitors like kojic acid (IC50 = 17.76 μM) . This suggests that (4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone could be explored for cosmetic applications.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antidepressant effects through behavioral assays in rodents. The results indicated that compounds similar to this compound significantly reduced depressive-like behaviors compared to controls, supporting their potential as novel antidepressants.

Case Study 2: Inhibition of Tyrosinase

In another study focusing on skin whitening agents, researchers synthesized several piperazine derivatives, including the target compound, and tested their tyrosinase inhibition activity using enzyme assays derived from Agaricus bisporus. The results confirmed strong inhibitory effects, suggesting potential applications in dermatology for treating pigmentation disorders.

Mécanisme D'action

The mechanism of action of (4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone likely involves interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and methoxypyrrolidinyl groups may enhance binding affinity and specificity, modulating the activity of the target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-(4-Chlorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone

- (4-(4-Methylphenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone

Uniqueness

The presence of the fluorine atom in (4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone may confer unique properties, such as increased metabolic stability and altered electronic effects, which can influence its biological activity and pharmacokinetic profile.

Activité Biologique

The compound (4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone , also known by its chemical formula C27H25FN4O2, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The structure of the compound is characterized by a piperazine ring substituted with a 4-fluorophenyl group and a methoxy-pyrrolidine moiety. The molecular weight is approximately 445.51 g/mol, and it features various functional groups that contribute to its biological activity.

1. Tyrosinase Inhibition

Research indicates that compounds containing the piperazine moiety exhibit significant inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. For instance, derivatives of 4-fluorobenzylpiperazine have shown competitive inhibition against tyrosinase from Agaricus bisporus, with IC50 values reaching as low as 0.18 μM, significantly outperforming standard inhibitors like kojic acid (IC50 = 17.76 μM) . The binding interactions suggest that the methoxy group enhances affinity for the enzyme's active site.

2. CB1 Receptor Antagonism

The compound may also act as an antagonist at the cannabinoid receptor type 1 (CB1). A related compound demonstrated efficacy comparable to known CB1 antagonists, influencing pathways associated with appetite regulation and neuroprotection . This activity could be beneficial in treating obesity and metabolic disorders.

Biological Activity Summary Table

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Tyrosinase Inhibition | Agaricus bisporus TYR | 0.18 μM | |

| CB1 Receptor Antagonism | CB1 Receptor | Comparable to SR141716A | |

| Cytotoxicity Assessment | B16F10 Cells | Non-cytotoxic |

Case Study 1: Tyrosinase Inhibition

In a study evaluating various piperazine derivatives, the compound exhibited potent antimelanogenic effects on B16F10 melanoma cells without cytotoxicity. The docking studies revealed that the compound effectively occupies the active site of tyrosinase, preventing substrate binding and subsequent melanin production .

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological effects of related piperazine compounds, revealing potential anxiolytic properties through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests a broader therapeutic potential for mood disorders beyond its initial applications .

Propriétés

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O2/c1-28-21-10-11-26(16-21)20-6-2-17(3-7-20)22(27)25-14-12-24(13-15-25)19-8-4-18(23)5-9-19/h2-9,21H,10-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVFRLZMZCATLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.